N-Acetyl-D-alanine is a derivative of the amino acid D-alanine, where an acetyl group is attached to the nitrogen atom of the amino group. This compound is of interest in various biochemical applications, particularly in the study of bacterial cell wall synthesis and antibiotic resistance mechanisms. Its structural modifications can influence its biological activity, making it a valuable compound for research in medicinal chemistry and biochemistry.
N-Acetyl-D-alanine can be synthesized from D-alanine through acetylation processes. D-alanine itself is a naturally occurring amino acid, found in various proteins and is significant in bacterial cell walls. The compound has been studied for its role in antibiotic resistance, particularly in relation to glycopeptide antibiotics like vancomycin, which target the D-alanyl-D-alanine moiety in bacterial peptidoglycan synthesis .
N-Acetyl-D-alanine belongs to the class of N-acetylated amino acids. It is categorized under α-amino acids due to its structure containing both an amino group and a carboxylic acid group. Its classification as an acetylated derivative allows it to be studied within the context of synthetic and natural products in biochemistry.
The synthesis of N-acetyl-D-alanine typically involves acetylating D-alanine using acetic anhydride or acetyl chloride as acetylating agents. The general reaction can be represented as follows:
This reaction can be performed under mild conditions, often at room temperature, and requires careful control of stoichiometry to ensure high yields and purity.
N-Acetyl-D-alanine has a molecular formula of CHNO. Its structure features an acetyl group (–COCH) linked to the nitrogen atom of D-alanine, which retains its characteristic amino (-NH) and carboxylic acid (-COOH) functional groups.
N-Acetyl-D-alanine participates in various chemical reactions typical for amino acids and their derivatives:
The stability of N-acetyl-D-alanine under physiological conditions makes it a useful substrate for enzymatic reactions involving amino acids .
The mechanism of action for N-acetyl-D-alanine primarily revolves around its role in bacterial cell wall synthesis. It acts as a substrate for enzymes involved in peptidoglycan biosynthesis, specifically influencing the activity of transpeptidases that cross-link peptide chains.
N-Acetyl-D-alanine has several scientific applications:
N-Acetyl-D-alanine serves as a critical substrate for microbial D-aminoacylases (N-acyl-D-amino acid amidohydrolases), enzymes that catalyze the hydrolysis of N-acylated D-amino acids to release free D-amino acids. These enzymes exhibit marked stereoselectivity, hydrolyzing N-acyl-D-amino acids while showing negligible activity toward their L-enantiomers. For example, the D-aminoacylase from Variovorax paradoxus Iso1 demonstrates high specificity for N-acetyl-D-alanine, alongside other hydrophobic substrates like N-acetyl-D-methionine and N-acetyl-D-leucine [2] [8]. The enzyme’s catalytic efficiency is heavily influenced by the structure of the acyl group; Streptomyces sp. 64E6 D-aminoacylase shows 2.1-fold higher activity toward N-chloroacetyl-D-phenylalanine compared to N-acetyl-D-phenylalanine [6].
Table 1: Substrate Specificity of Microbial D-Aminoacylases Toward N-Acetyl-D-alanine and Analogues
Enzyme Source | Substrate | Relative Activity (%) | Optimal Cofactor |
---|---|---|---|
Variovorax paradoxus Iso1 | N-Acetyl-D-alanine | 100 (reference) | Co²⁺ (1 mM) |
Variovorax paradoxus Iso1 | N-Acetyl-D-methionine | 120 | Co²⁺ (1 mM) |
Streptomyces sp. 64E6 | N-Acetyl-D-alanine | 85 | Co²⁺ (1 mM) |
Streptomyces sp. 64E6 | N-Chloroacetyl-D-phenylalanine | 210 | Co²⁺ (1 mM) |
Metal dependence further modulates enzyme function: D-aminoacylases from V. paradoxus and Streptomyces sp. 64E6 are metal-dependent hydrolases, activated by Co²⁺ or Mg²⁺ ions. Chelating agents like EDTA inhibit activity, confirming the role of metal ions in stabilizing the active site [2] [6]. This substrate selectivity is exploited industrially for the optical resolution of racemic mixtures to produce enantiopure D-amino acids—key intermediates in synthesizing pharmaceuticals like the antidiabetic agent nateglinide and the antibiotic oxamycin [8] [10].
N-Acetyl-D-alanine derivatives are integral to understanding bacterial resistance to glycopeptide antibiotics. Vancomycin targets the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors in Gram-positive bacteria. High-resolution crystallography (1.20 Å) reveals that vancomycin binds D-Ala-D-Ala via a network of five hydrogen bonds, including a critical interaction between the amide N–H of the terminal D-alanine and the carbonyl of vancomycin residue 4 [3] [9]. However, vancomycin-resistant bacteria (e.g., Enterococci) remodel their peptidoglycan termini to D-alanyl-D-serine (D-Ala-D-Ser), reducing vancomycin affinity by 7-fold. Structural analyses show that D-Ala-D-Ser binds similarly to D-Ala-D-Ala but introduces a steric and electronic mismatch: the serine side chain’s hydroxyl group increases ligand volume and immobilizes flexible residues, imposing an entropic penalty [3].
Table 2: Vancomycin Binding Parameters for D-Ala-Containing Peptides
Ligand | Binding Affinity (Kd, μM) | Key Structural Perturbations |
---|---|---|
D-Ala-D-Ala | 1.0 (reference) | Optimal hydrogen bonding; no steric clashes |
D-Ala-D-Ser | ~7.0 | Steric bulk of –CH₂OH group; entropic penalty from immobilized glucose/serine |
D-Ala-D-Lactate | >1000 | Loss of H-bond due to ester oxygen; electrostatic repulsion |
Modifying vancomycin’s aglycon pocket to accommodate D-Ala-D-Ser remains challenging. Computational studies indicate that backbone modifications (e.g., replacing the peptide bond between residues 4 and 5 with a secondary amine) marginally improve D-Ala-D-Ser binding but reduce affinity for D-Ala-D-Ala. Similarly, side-chain substitutions at residues 2, 6, or 7 fail to enhance binding to both ligands simultaneously [9]. These insights underscore the limitations of re-engineering vancomycin and highlight the role of N-acetyl-D-alanine derivatives in studying resistance mechanisms.
In peptidoglycan biosynthesis, N-acetyl-D-alanine derivatives participate as metabolic intermediates governing cell wall integrity. The cytoplasmic precursor UDP-MurNAc-pentapeptide terminates in D-alanyl-D-alanine, synthesized from two D-alanine molecules by ATP-dependent D-alanine:D-alanine ligase (Ddl). Ddl requires monovalent cations (K⁺ or Rb⁺) for optimal activity; in Thermus thermophilus Ddl, K⁺ enhances catalytic efficiency (kcat/Km) 20-fold by reducing the Km for the second D-alanine substrate from 4,020 μM to 200 μM [5]. This activation occurs via cation binding adjacent to the active site, altering charge distribution without inducing conformational changes [5].
Table 3: Dynamics of D-Alanine and Peptidoglycan Precursor Pools in E. coli
Growth Condition | D-Ala-D-Ala Pool (μM) | UDP-MurNAc-Pentapeptide Pool (μM) | Key Enzymes Affected |
---|---|---|---|
Glucose-based medium | Low (baseline) | Low (baseline) | Alanine racemase (low activity) |
D- or L-alanine as carbon source | 10-fold increase | 10-fold increase | Alanine racemase (240-fold ↑) |
Chloramphenicol treatment | 3-fold increase | Elevated | Ddl, MurF (transient accumulation) |
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